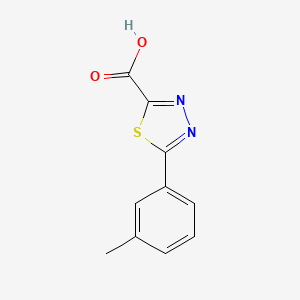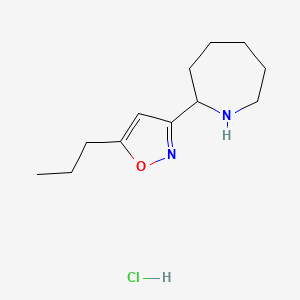
3-(Azepan-2-yl)-5-propylisoxazole hydrochloride
Overview
Description
Scientific Research Applications
Azepane-based Compounds in Medicinal Chemistry
Azepane-based motifs, including those similar to 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride, have shown a variety of pharmacological properties due to their structural diversity. These compounds have been the focus of research aiming to develop new therapeutic agents with reduced toxicity and cost, but increased activity. Over 20 azepane-based drugs have received FDA approval for treating various diseases. Recent developments in azepane-based compounds encompass a wide range of therapeutic applications such as anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents. They also include histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, among others. The review highlights the significance of structure-activity relationship (SAR) and molecular docking studies in discovering potent bioactive compounds for future drug development, aiming for less toxic and more effective azepane-based drugs against numerous diseases (Gao-Feng Zha et al., 2019).
Isoxazoline Derivatives as Anticancer Agents
Isoxazoline derivatives, a related class to 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride, have garnered attention in medicinal chemistry as potential anticancer agents. These compounds, found in natural sources, have been isolated and utilized for their anticancer properties, underscoring the importance of natural products in chemotherapy. The review discusses the structural-activity relationship and stereochemical aspects influencing the anticancer activity of isoxazoline derivatives, highlighting their significance as a reservoir for novel chemotherapeutic candidates. This insight is vital for accelerating research towards developing novel anticancer drugs based on isoxazoline derivatives and related compounds (Kamalneet Kaur et al., 2014).
Azole Derivatives as Antimicrobial Agents
Azole derivatives, closely related to the chemical structure of 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride, have been extensively studied for their antimicrobial properties. This review covers the pharmacological aspects of azole scaffolds, such as imidazole, benzimidazole, triazole, and tetrazole, highlighting their significance as potent antimicrobial agents from 2016 to 2020. The review emphasizes the relationship between structure and activity, including molecular docking studies, providing insights for synthesizing novel azole compounds with desired biological activities. The most active compounds against bacteria and fungi, particularly E. coli and C. albicans, were based on fluconazole structures and triazole derivatives with nitrophenyl and coumarin moieties, adhering to the Lipinski rules for drug-likeness (L. Emami et al., 2022).
properties
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11;/h9,11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKCCGPLCXGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-2-yl)-5-propylisoxazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



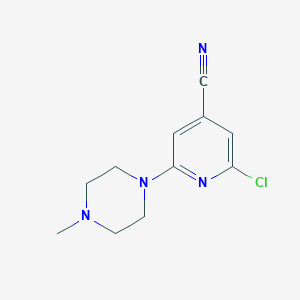
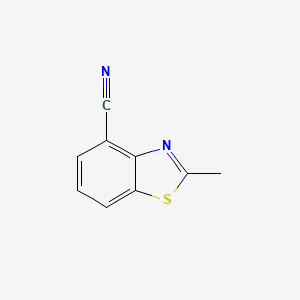
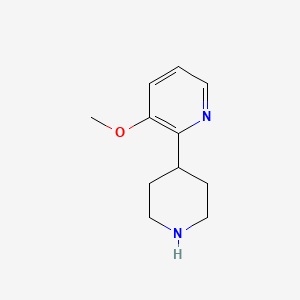
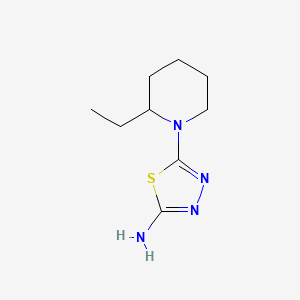



![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)
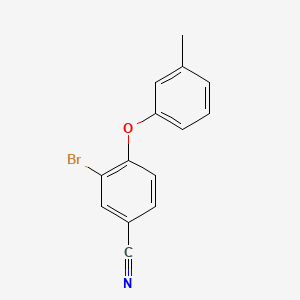

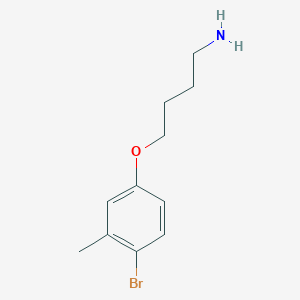
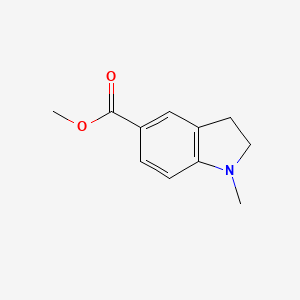
![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)
